molecular formula C15H11ClI2N2O3 B11547643 2-(3-chlorophenoxy)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide

2-(3-chlorophenoxy)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide

Cat. No. B11547643
M. Wt: 556.52 g/mol
InChI Key: PHHCVCAQDPNXLB-FBCYGCLPSA-N
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Description

2-(3-chlorophenoxy)-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of chlorophenoxy and diiodophenyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorophenol with chloroacetic acid to form 3-chlorophenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to produce 3-chlorophenoxyacetohydrazide. The final step involves the condensation of 3-chlorophenoxyacetohydrazide with 2-hydroxy-3,5-diiodobenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3-chlorophenoxy)-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenoxy)acetohydrazide
  • 2-(4-chlorophenoxy)acetohydrazide
  • 2-(3-chlorophenoxy)propanoic acid

Uniqueness

2-(3-chlorophenoxy)-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide is unique due to the presence of both chlorophenoxy and diiodophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

properties

Molecular Formula

C15H11ClI2N2O3

Molecular Weight

556.52 g/mol

IUPAC Name

2-(3-chlorophenoxy)-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H11ClI2N2O3/c16-10-2-1-3-12(5-10)23-8-14(21)20-19-7-9-4-11(17)6-13(18)15(9)22/h1-7,22H,8H2,(H,20,21)/b19-7+

InChI Key

PHHCVCAQDPNXLB-FBCYGCLPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)OCC(=O)N/N=C/C2=C(C(=CC(=C2)I)I)O

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC(=O)NN=CC2=C(C(=CC(=C2)I)I)O

Origin of Product

United States

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